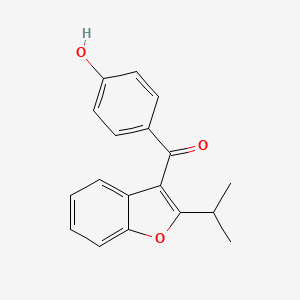

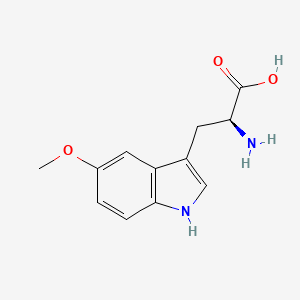

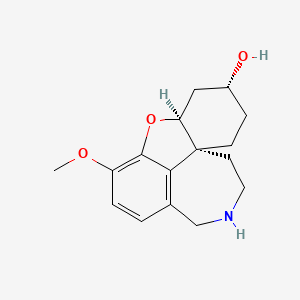

Ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates prepared from aldehydes and ethyl 2-phenylsulfinylacetate, leading to ethyl (2E,4E)-2,4-alkadienoates as well as ethyl (2E)-4-hydroxy-2-alkenoates through pyrolysis (Tanikaga et al., 1984). Another approach includes the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst for synthesizing related esters via a one-pot three-component reaction, highlighting the reusability and efficiency of the catalyst (Safaei‐Ghomi et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate has been extensively studied using various spectroscopic techniques, including NMR spectroscopy. These studies reveal detailed insights into the molecular configuration and tautomerism of the compounds, aiding in understanding their chemical behavior (Fretz et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-phenylsulfinylacetate derivatives demonstrate a variety of outcomes based on the reaction conditions. For example, anodic oxidation in specific solvents can lead to different products, illustrating the compound's versatility in chemical synthesis (Furuta et al., 1998). Additionally, the methoxycarbonylation of alkynes catalyzed by palladium complexes shows high activity and regioselectivity, producing unsaturated esters or cascade reactions to α,ω-diesters (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as their reactivity under different conditions, provide valuable information for their application in synthetic chemistry. For example, reactions of ethyl 2-azidopropenoate with nucleophiles demonstrate the compound's versatility and potential for creating a variety of derivatives (Kakimoto et al., 1982).

Chemical Properties Analysis

The chemical properties of Ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate and related compounds are characterized by their reactions with various nucleophiles, electrophiles, and other reagents. Studies have shown diverse outcomes, indicating a rich chemistry that can be harnessed for the synthesis of novel organic molecules. The reaction mechanisms often involve complex transformations, highlighting the compound's utility in organic synthesis (Goryaeva et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures. Without specific experimental data, it’s challenging to predict the exact targets .

Mode of Action

The compound could potentially interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by Ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate. Given its structural similarity to other known compounds, it might be involved in pathways related to amino acid metabolism or sulfonamide-related processes .

Pharmacokinetics

Based on its chemical structure, it’s reasonable to hypothesize that it might be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of Ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its stability might be affected by exposure to light or heat, and its efficacy could be influenced by interactions with other compounds present in the environment .

Eigenschaften

IUPAC Name |

ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S/c1-2-20-12(16)11(9-22(14,18)19)15-13(17)21-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)(H2,14,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHWFEWPKBZUDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate | |

CAS RN |

5466-60-4 |

Source

|

| Record name | NSC26311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)

![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)

![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)

![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)